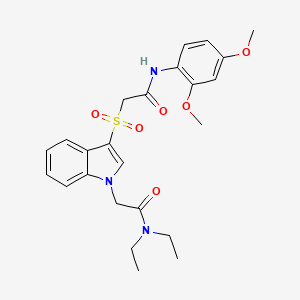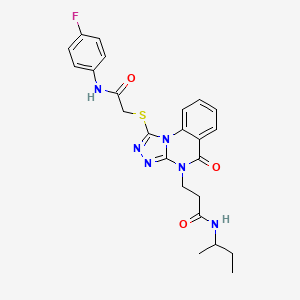![molecular formula C19H18ClFN4OS B2523683 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216488-65-1](/img/structure/B2523683.png)
4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The structure of this compound suggests it may have biological activity, as benzothiazole derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiazole with various reagents. For example, in one study, 2-aminothiazole was coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid to produce compounds with anti-inflammatory activity . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied, using appropriate reagents to introduce the cyano, dimethylaminoethyl, and fluorobenzothiazolyl groups.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which can engage in various chemical reactions due to its nitrogen and sulfur atoms. The fluorine atom on the benzothiazole ring could influence the electronic distribution and thus the reactivity of the molecule . The dimethylaminoethyl group may add to the basicity of the compound and its ability to form salts, such as hydrochlorides, which can enhance its solubility in water.
Chemical Reactions Analysis
Benzothiazole derivatives are known to undergo reactions with nitrogen nucleophiles. For instance, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide was shown to react with hydroxylamine, hydrazine, and guanidine to afford various heterocyclic compounds . These reactions are regioselective and can lead to the formation of isoxazoles, pyrazoles, and pyrimidines, indicating that the compound may also participate in similar reactions with nitrogen nucleophiles to form a range of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents attached to the core structure. The presence of a cyano group can contribute to the compound's polarity and reactivity, while the dimethylaminoethyl group may enhance its basicity. The fluorine atom is likely to affect the compound's lipophilicity and could potentially improve its ability to penetrate biological membranes . The hydrochloride salt form of the compound would be expected to have improved water solubility, which is beneficial for biological applications.
科学的研究の応用
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis and testing of carboxamide derivatives, including compounds structurally related to 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, for their cytotoxic activity against cancer cell lines. For instance, carboxamide derivatives have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds exhibiting IC50 values below 10 nM. Such studies highlight the potential of these compounds in cancer research, particularly in identifying new therapeutic agents (Deady et al., 2005).
Corrosion Inhibition
Benzothiazole derivatives, including those with structural similarities to the compound , have been evaluated for their effectiveness as corrosion inhibitors. These studies are essential for developing materials that can prevent metal corrosion, a critical aspect in various industrial applications. The research demonstrates that such compounds can provide significant protection against steel corrosion in acidic environments, offering a promising approach to enhancing the longevity and durability of metal components (Hu et al., 2016).
Antimicrobial Activity
The synthesis of novel benzothiazole compounds, including fluorine-substituted sulphonamide benzothiazoles comprising thiazole, has been explored for antimicrobial screening. These studies aim to address the increasing demand for new antibacterial agents in the face of rising antibiotic resistance. By investigating the antimicrobial properties of such compounds, researchers are contributing to the development of potentially effective treatments against various bacterial infections (Jagtap et al., 2010).
Anticancer Agents
The exploration of benzothiazole derivatives as anticancer agents has been a significant focus of recent research. These compounds, through various substitutions at specific positions on the benzothiazole scaffold, have shown to modulate antitumor properties effectively. The synthesis of new benzothiazole acylhydrazones and their evaluation as potential anticancer agents demonstrate the ongoing efforts to discover new therapeutic options for cancer treatment (Osmaniye et al., 2018).
特性
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIUJKABMSZKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)
![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)
![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2523606.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2523612.png)
![1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2523614.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523615.png)


![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)